molecular formula C22H22BrNO2 B11941383 3-(5-(4-Bromophenyl)furan-2-yl)-N-(2-ethyl-6-methylphenyl)propanamide CAS No. 853330-94-6

3-(5-(4-Bromophenyl)furan-2-yl)-N-(2-ethyl-6-methylphenyl)propanamide

Cat. No.: B11941383
CAS No.: 853330-94-6
M. Wt: 412.3 g/mol
InChI Key: NEARVRQSBDIIMO-UHFFFAOYSA-N
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Description

3-(5-(4-Bromophenyl)furan-2-yl)-N-(2-ethyl-6-methylphenyl)propanamide is an organic compound that features a furan ring substituted with a bromophenyl group and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Bromophenyl)furan-2-yl)-N-(2-ethyl-6-methylphenyl)propanamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Amidation: The final step involves the formation of the amide bond through the reaction of the furan derivative with the appropriate amine under conditions such as the use of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the amide, potentially yielding amine derivatives.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield furan-2,5-dione derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(5-(4-Bromophenyl)furan-2-yl)-N-(2-ethyl-6-methylphenyl)propanamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system under study.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-ethyl-6-methylphenyl)propanamide
  • 3-(5-(4-Methylphenyl)furan-2-yl)-N-(2-ethyl-6-methylphenyl)propanamide
  • 3-(5-(4-Fluorophenyl)furan-2-yl)-N-(2-ethyl-6-methylphenyl)propanamide

Uniqueness

The uniqueness of 3-(5-(4-Bromophenyl)furan-2-yl)-N-(2-ethyl-6-methylphenyl)propanamide lies in the presence of the bromine atom, which can influence its reactivity and interactions compared to its analogs with different substituents on the phenyl ring. This can result in distinct chemical and biological properties, making it a valuable compound for specific applications.

Properties

CAS No.

853330-94-6

Molecular Formula

C22H22BrNO2

Molecular Weight

412.3 g/mol

IUPAC Name

3-[5-(4-bromophenyl)furan-2-yl]-N-(2-ethyl-6-methylphenyl)propanamide

InChI

InChI=1S/C22H22BrNO2/c1-3-16-6-4-5-15(2)22(16)24-21(25)14-12-19-11-13-20(26-19)17-7-9-18(23)10-8-17/h4-11,13H,3,12,14H2,1-2H3,(H,24,25)

InChI Key

NEARVRQSBDIIMO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Br)C

Origin of Product

United States

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